molecular formula C14H13NO4S B12557884 Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- CAS No. 144488-74-4

Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)-

Cat. No.: B12557884
CAS No.: 144488-74-4
M. Wt: 291.32 g/mol
InChI Key: YQJSAIJUENBQLR-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)-: is a chemical compound with the molecular formula C12H9NO3S It is known for its unique structure, which includes a benzenesulfonamide group and a cyclohexadienylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- typically involves the reaction of benzenesulfonamide with an appropriate cyclohexadienone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce more saturated cyclohexane derivatives .

Scientific Research Applications

Chemistry: In chemistry, Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations, making it valuable for developing new compounds and materials .

Biology: Its sulfonamide group can mimic the structure of certain biological molecules, allowing it to act as an inhibitor or modulator in biochemical assays .

Medicine: In medicine, derivatives of Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development .

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer synthesis, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or other biomolecules. This interaction can inhibit enzyme activity or modulate protein function, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- is unique due to its specific ethoxy group and the position of the cyclohexadienylidene moiety. These structural features confer distinct reactivity and properties compared to similar compounds. For example, the ethoxy group can influence the compound’s solubility and interaction with other molecules, making it suitable for specific applications .

Properties

CAS No.

144488-74-4

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

4-ethoxy-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

InChI

InChI=1S/C14H13NO4S/c1-2-19-13-7-9-14(10-8-13)20(17,18)15-11-3-5-12(16)6-4-11/h3-10H,2H2,1H3

InChI Key

YQJSAIJUENBQLR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C=C2

Origin of Product

United States

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